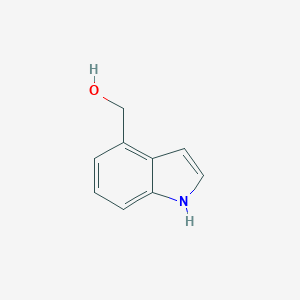

Indole-4-methanol

Beschreibung

Eigenschaften

IUPAC Name |

1H-indol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSGXWCTWBZFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378471 | |

| Record name | Indole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-85-7 | |

| Record name | Indole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Indole-4-methanol: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Emergence of Indole-4-methanol

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid structure, rich electron density, and ability to participate in various non-covalent interactions have made it a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] From the anti-cancer vinca alkaloids to the neurotransmitter serotonin, the indole moiety is integral to molecules that modulate profound physiological processes.[1][4] this compound, a simple yet intriguing derivative, represents a foundational building block for the synthesis of more complex, biologically active molecules, making a thorough understanding of its chemical properties and structure essential for researchers in the field. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical characteristics to its synthesis and potential, yet underexplored, biological significance.

Chemical Structure and Properties

This compound, also known as 4-(hydroxymethyl)-1H-indole, possesses the chemical formula C₉H₉NO.[5] The molecule consists of a standard indole ring system with a hydroxymethyl group (-CH₂OH) substituted at the C4 position of the benzene ring. This substitution pattern significantly influences the molecule's polarity and potential for hydrogen bonding, which in turn dictates its solubility and interactions with biological targets.

Figure 1: Chemical Structure of this compound

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [5] |

| Molecular Weight | 147.17 g/mol | [5] |

| CAS Number | 1074-85-7 | [5] |

| Appearance | Solid | [5] |

| Melting Point | 67 °C | [6] |

| Boiling Point | 360.6 °C at 760 mmHg | [6] |

| Solubility | Soluble in hot water, alcohol, ether, and benzene. | [7] |

| InChI Key | BVSGXWCTWBZFEV-UHFFFAOYSA-N | [5] |

| SMILES | OCc1cccc2[nH]ccc12 | [5] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure of this compound. A published synthesis protocol provides the following ¹H NMR data (500 MHz, CDCl₃): δ 8.29 (br s, 1H, N-H), 7.34 (d, J=9.0 Hz, 1H), 7.16-7.22 (m, 2H), 7.12 (d, J 7.0 Hz, 1H), 6.67 (t, J=1.0 Hz, 1H), 4.98 (d, J=4.2 Hz, 2H, -CH₂OH). The broad singlet for the N-H proton is characteristic of indoles. The signals in the aromatic region correspond to the protons on the indole ring, and the doublet at 4.98 ppm confirms the presence of the hydroxymethyl group.

Estimated ¹³C NMR Chemical Shifts for this compound:

-

-CH₂OH: ~62 ppm

-

C2: ~124 ppm

-

C3: ~102 ppm

-

C3a: ~128 ppm

-

C4: ~129 ppm (bearing the CH₂OH group)

-

C5: ~121 ppm

-

C6: ~120 ppm

-

C7: ~110 ppm

-

C7a: ~136 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H Stretch: A broad absorption band around 3400-3300 cm⁻¹, characteristic of the indole N-H group.

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹, corresponding to the hydroxyl group.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the -CH₂- group.

-

C=C Aromatic Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 147. A common fragmentation would be the loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH). A published synthesis reported a Chemical Ionization Mass Spectrometry (CI-MS) result of m/z = 147 [C₉H₉NO+H]⁺, confirming the molecular weight.

Synthesis of this compound

A reliable and high-yielding synthesis of this compound involves the reduction of a suitable indole-4-carboxylic acid derivative. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring itself, often from substituted phenylhydrazines and ketones or aldehydes.[11]

Experimental Protocol: Reduction of Methyl Indole-4-carboxylate

This protocol is adapted from a documented synthetic procedure.

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing esters to primary alcohols. Its use ensures a complete and efficient conversion of the methyl ester to the desired methanol.

-

Tetrahydrofuran (THF): An aprotic and relatively non-reactive solvent that is excellent for dissolving both the starting material and the LiAlH₄.

-

Quenching with Ethyl Acetate and Water/NaOH: This is a critical safety and workup step. The sequential addition of ethyl acetate, water, and sodium hydroxide solution is a controlled method to safely decompose the excess, highly reactive LiAlH₄ and to precipitate the aluminum salts, allowing for their easy removal by filtration.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve methyl 4-indole carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add ethyl acetate to consume any excess LiAlH₄, followed by the dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The reported yield for this step is 99%. Further purification can be achieved by recrystallization or column chromatography if necessary.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are limited in the available literature, the broader family of indole derivatives exhibits a remarkable range of pharmacological activities, suggesting potential avenues for investigation for this molecule.[12] The indole scaffold is a key feature in numerous compounds with anticancer, anti-inflammatory, and neuroprotective properties.[4][13][14][15][16]

Potential Areas of Investigation:

-

Anticancer Activity: Many indole derivatives exert their anticancer effects by inducing apoptosis, inhibiting tubulin polymerization, or modulating key signaling pathways involved in cell proliferation.[9][15] Given its structural simplicity, this compound could serve as a valuable scaffold for the development of novel anticancer agents. For instance, it could be a precursor for the synthesis of more complex molecules that target specific enzymes or receptors implicated in cancer progression.

-

Anti-inflammatory Effects: Indole-based compounds have been investigated as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB).[16] The potential of this compound or its derivatives to modulate these pathways warrants further investigation.

-

Neuroprotective Properties: The indole core is present in several neuroactive compounds, and research has explored the neuroprotective potential of various indole derivatives, particularly their antioxidant properties and ability to modulate pathways involved in neurodegeneration.[8] The ability of the hydroxyl group in this compound to participate in hydrogen bonding could be a starting point for designing molecules that interact with targets in the central nervous system.

Logical Relationship of Indole Scaffold to Biological Activity:

Caption: Relationship between indole structure and biological activity.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a fundamentally important indole derivative with well-defined chemical and physical properties. Its synthesis is straightforward and high-yielding, making it an accessible building block for medicinal chemists. While direct biological data on this compound is currently scarce, the vast therapeutic potential of the indole scaffold strongly suggests that this molecule and its derivatives are fertile ground for future research. Further investigation into its specific anticancer, anti-inflammatory, and neuroprotective activities could unveil novel therapeutic leads and expand the ever-growing importance of the indole family in drug discovery.

References

- Royal Society of Chemistry. (n.d.). Supporting information.

- ACS Omega. (2023, September 20). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst.

- Sardo, C., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC.

- Barresi, E., et al. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC.

- PubMed. (n.d.). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress.

- MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

- Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

- Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives.

- PubMed. (n.d.). The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I.

- Kaushik, N., et al. (n.d.). Biomedical Importance of Indoles. PMC.

- PubMed. (n.d.). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview.

- RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.

- PMC. (n.d.). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors.

- Khan, I., et al. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences.

- ResearchGate. (2015, August 6). Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions.

- RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products.

- Sonawane, D. (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN.

- Wikipedia. (n.d.). Indole.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review.

- PubMed. (n.d.). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.

- PMC. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.

- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- LookChem. (n.d.). INDOLE-4-METANOL 1074-85-7 wiki.

Sources

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. bmse000097 Indole at BMRB [bmrb.io]

- 7. youtube.com [youtube.com]

- 8. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704) [np-mrd.org]

- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 1 - 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Indole-4-methanol

Introduction: The Indole Scaffold as a Privileged Motif in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold".[1][2] This designation stems from its prevalence in a vast array of natural products, pharmaceuticals, and essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[3] The unique electronic properties and rigid, planar structure of the indole ring allow it to bind with high affinity to a multitude of biological receptors and enzymes, making it an exceptionally versatile framework for drug design.[4][5][6] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[6][7]

While significant research has focused on isomers like Indole-3-carbinol (I3C), found in cruciferous vegetables, the biological landscape of Indole-4-methanol remains comparatively unexplored.[8][9] This guide serves as a technical framework for researchers, scientists, and drug development professionals aiming to investigate the biological potential of this compound. By leveraging established knowledge of the broader indole class and providing robust, validated experimental protocols, this document aims to catalyze the systematic evaluation of this promising, yet understudied, molecule. We will proceed from its chemical synthesis to a detailed exploration of its potential therapeutic activities, underpinned by the rationale behind each experimental choice.

Part 1: Synthesis of this compound

The accessibility of a target compound is the first critical step in its biological evaluation. A common and efficient route to synthesize this compound is through the reduction of a commercially available precursor, such as Methyl indole-4-carboxylate. This transformation can be reliably achieved using a powerful reducing agent like Lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Methyl Indole-4-carboxylate

This protocol describes a standard laboratory-scale synthesis of this compound. The causality behind this choice lies in the high efficiency of LiAlH₄ for reducing esters to primary alcohols.

Materials:

-

Methyl indole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

20% aqueous Potassium Hydroxide (KOH)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Standard glassware for inert atmosphere reactions (two-necked flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: Charge a two-necked flask, previously dried in an oven, with anhydrous THF (20 mL) and LiAlH₄ (15.6 mmol) under an inert atmosphere (e.g., nitrogen or argon). Cool the resulting suspension to 0 °C using an ice bath. The inert atmosphere is critical as LiAlH₄ reacts violently with water.

-

Addition of Starting Material: Dissolve Methyl indole-4-carboxylate (10.0 mmol) in a minimal amount of anhydrous THF and add it portion-wise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 5:1 petroleum ether/EtOAc mobile phase) until the starting material spot is no longer visible. This typically takes around 2 hours.[10]

-

Quenching: Cool the mixture back to 0 °C. Carefully and slowly add 20 mL of THF, followed by the dropwise addition of 1.1 mL of 20% aqueous KOH to quench the excess LiAlH₄.[10] This step is highly exothermic and must be performed with caution.

-

Workup: Stir the mixture for 10-15 minutes, then filter it through a pad of Celite or a Buchner funnel to remove the aluminum salts. Wash the collected salts with hot THF (20 mL).

-

Extraction & Drying: Combine the organic filtrates, wash with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc (e.g., starting from 10:1 and moving to 5:1) to afford pure this compound.[10]

Part 2: Potential Anticancer Activity

The indole scaffold is a hallmark of numerous anticancer agents.[1][11] These compounds exert their effects through diverse mechanisms, most notably by inducing programmed cell death (apoptosis), disrupting cytoskeletal dynamics via tubulin polymerization inhibition, and causing cell cycle arrest.[6][12] Given this precedent, it is logical to hypothesize that this compound may possess similar cytotoxic and antiproliferative properties.

Mechanistic Framework: Apoptosis Induction

A primary mechanism for indole-based anticancer agents is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[12] This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (caspase-9, caspase-3), ultimately leading to cell death.

Experimental Validation of Anticancer Activity

A tiered approach is essential for validating anticancer potential. This workflow ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies.

1. Cytotoxicity Screening: The MTT Assay

-

Principle: This colorimetric assay is the foundational experiment to determine a compound's cytotoxic effect. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[12]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to solubilize the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

-

2. Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Protocol:

-

Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

3. Cell Cycle Analysis

-

Principle: This assay determines if the compound arrests the cell cycle at a specific phase (G₀/G₁, S, or G₂/M). It uses a DNA-intercalating dye like Propidium Iodide (PI) to quantify the DNA content in a population of cells via flow cytometry.

-

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.[12]

-

Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in each phase of the cell cycle.

-

Data Presentation: Cytotoxicity

Quantitative data from these experiments should be summarized for clear comparison.

| Cancer Cell Line | Compound | IC₅₀ (µM) after 48h |

| MCF-7 (Breast) | This compound | Experimental Value |

| A549 (Lung) | This compound | Experimental Value |

| HCT116 (Colon) | This compound | Experimental Value |

| DU-145 (Prostate) | This compound | Experimental Value |

| Doxorubicin (Control) | Doxorubicin (Control) | ~0.04[12] |

Part 3: Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Many indole derivatives have been shown to possess anti-inflammatory properties, often by modulating critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][13] These pathways control the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[13][14]

Mechanistic Framework: Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and degraded. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. A potential anti-inflammatory compound could block this cascade at several points, such as by inhibiting the phosphorylation of IκBα.

Experimental Validation of Anti-inflammatory Activity

The standard model for in vitro anti-inflammatory screening involves using murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.

1. Nitric Oxide (NO) Production Assay

-

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a key inflammatory mediator. The Griess test measures nitrite (a stable breakdown product of NO) in the cell culture supernatant. A reduction in nitrite indicates anti-inflammatory activity.[14]

-

Protocol:

-

Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

Griess Reaction: Collect the cell supernatant. Mix it 1:1 with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Data Acquisition: After a 10-minute incubation, measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Also, perform a parallel MTT assay to ensure that the reduction in NO is not due to cytotoxicity.

-

2. Pro-inflammatory Cytokine Analysis (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method to quantify the concentration of secreted proteins, such as TNF-α and IL-6, in the cell culture supernatant.

-

Protocol:

-

Sample Collection: Collect the supernatant from cells treated as described in the NO assay.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's kit instructions. This typically involves capturing the cytokine with a specific antibody coated on a plate, adding a second detection antibody, and then a substrate to produce a colorimetric signal.

-

Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

Part 4: Potential Antimicrobial Activity

The indole moiety is present in many compounds with known antimicrobial properties.[4][5][15] Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.

Experimental Validation of Antimicrobial Activity

The gold standard for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[16] The MBC is the lowest concentration that results in microbial death.

-

Protocol:

-

Preparation: Prepare a two-fold serial dilution of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[17] Include a positive control (bacteria + medium) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration well with no visible turbidity (no bacterial growth). A colorimetric indicator like resazurin or INT can be added to aid visualization.[17][18]

-

MBC Determination: Take an aliquot from the wells that showed no growth (at and above the MIC) and plate it onto an agar medium without the compound. Incubate for another 24 hours. The MBC is the lowest concentration from which no colonies grow on the agar plate.

-

Data Presentation: Antimicrobial Activity

Results should be tabulated to compare activity against different microorganisms.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Experimental Value | Experimental Value |

| Escherichia coli | ATCC 25922 | Experimental Value | Experimental Value |

| Pseudomonas aeruginosa | ATCC 27853 | Experimental Value | Experimental Value |

| Candida albicans | ATCC 90028 | Experimental Value | Experimental Value |

Conclusion and Future Directions

While direct biological data on this compound is sparse, its structural analogy to a vast class of pharmacologically active indole derivatives provides a strong rationale for its investigation. This guide has outlined a logical, tiered strategy to systematically evaluate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The provided protocols are robust, well-established, and designed to generate the foundational data required for any new compound entering a drug discovery pipeline.

Positive results from these in vitro assays would warrant progression to more advanced studies, including:

-

Target Identification: Elucidating the specific molecular targets and proteins with which this compound interacts.

-

In Vivo Studies: Validating the observed in vitro activities in relevant animal models of cancer, inflammation, or infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.

By following the comprehensive framework presented here, researchers can effectively unlock the therapeutic potential of this compound and contribute valuable knowledge to the ever-expanding field of indole-based drug discovery.

References

- Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid C

- Biomedical Importance of Indoles. (n.d.).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022).

- Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Deriv

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

- Synthesis of Indole-3-carbinol. (2010).

- The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. (1998). ScienceDirect. [Link]

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). MDPI. [Link]

- Organic Letters Ahead of Print. (n.d.).

- Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. [Link]

- Indole: A Promising Scaffold For Biological Activity. (2022). Research Journal of Pharmacy and Technology. [Link]

- Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria. (2017).

- Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2023).

- Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022).

- Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (2009).

- Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. (2023).

- Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. (2022). MDPI. [Link]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Catalyst-free visible-light-induced condensation to synthesize bis(indolyl)methanes and biological activity evaluation of them as potent human carboxylesterase 2 inhibitors. (2020). Royal Society of Chemistry. [Link]

- Synthesis of indole-3-carbinols (I3C) and their Application to Access unsymmetrical bis(3-indolyl)methanes (BIMs) bearing quaternary sp3-carbon. (2017).

- What Are the Top Industrial Applications of Indole-3-methanol in 2025?. (2024). Chen Lang. [Link]

- Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages. (2022). PubMed. [Link]

- Analgesic. (n.d.). Wikipedia. [Link]

- Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. (2022).

- (PDF) Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae. (2014).

- Antibacterial activity of Methanol and Chloroform extracts of Spilanthes oleracea plant on isolated pathogenic oral bacteria. (2015).

- Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. (2010).

- Indole. (n.d.). Wikipedia. [Link]

- Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. (2022). Frontiers in Pharmacology. [Link]

- Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients. (2021). springermedizin.de. [Link]

- Anti-inflammatory effects of methanol extracts from the Antarctic lichen, Amandinea sp. in LPS-stimulated raw 264.7 macrophages and zebrafish. (2020). PubMed. [Link]

- An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)metha. (n.d.). Royal Society of Chemistry. [Link]

- Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. (2009).

- 1H-indol-4-ylmethanol. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjpn.org [rjpn.org]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. mdpi.com [mdpi.com]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Are the Top Industrial Applications of Indole-3-methanol in 2025? - Chenlang [chenlangbio.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of methanol extracts from the Antarctic lichen, Amandinea sp. in LPS-stimulated raw 264.7 macrophages and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients | springermedizin.de [springermedizin.de]

- 18. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Indolylmethanols: A Technical Guide to Structural Elucidation

Introduction: The Significance of Spectroscopic Data in Drug Discovery

In the landscape of modern drug development and medicinal chemistry, the indole scaffold remains a cornerstone of pharmacologically active molecules. Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets. Indolylmethanols, such as Indole-4-methanol and its isomers, serve as critical building blocks in the synthesis of these complex therapeutic agents. The precise characterization of these intermediates is not merely a procedural formality; it is the foundation upon which the integrity of subsequent research and development rests. An unambiguous structural confirmation ensures that biological data is correctly attributed and that structure-activity relationships (SAR) are accurately defined.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific atomic arrangement of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

Expertise & Experience: Interpreting the NMR Spectra of Indole-3-methanol

The NMR spectra of Indole-3-methanol are rich with information. The choice of solvent is critical; deuterated methanol (CD₃OD) is often used due to the compound's good solubility and to allow for the exchange of the labile N-H and O-H protons with deuterium, which simplifies the spectrum by removing their signals.

¹H NMR Analysis: The proton NMR spectrum provides a direct map of the hydrogen atoms in the molecule. For Indole-3-methanol, the signals are characteristically spread across the aromatic and aliphatic regions.

-

Indole Ring Protons: The protons on the benzene portion of the indole (H-4, H-5, H-6, H-7) typically appear as multiplets in the δ 7.00-7.70 ppm range. Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the fused pyrrole ring. H-4 and H-7 are often the most deshielded due to anisotropic effects.

-

Pyrrole Ring Proton (H-2): The proton at the C-2 position is unique. It is adjacent to the nitrogen atom and part of the electron-rich pyrrole ring, typically appearing as a singlet or a narrow triplet (due to coupling with the N-H proton, if not exchanged) around δ 7.21 ppm[1].

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and appear as a sharp singlet around δ 4.79 ppm[1]. This singlet nature confirms they are attached to a carbon with no adjacent protons. Its downfield shift from a typical alkane is due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.

-

Labile Protons (N-H, O-H): The indole N-H proton is typically a broad singlet, often observed above δ 8.0 ppm in non-exchanging solvents like CDCl₃. The O-H proton of the alcohol is also a broad singlet whose position is highly dependent on concentration and temperature. In a protic solvent like methanol-d₄, these protons exchange with deuterium and their signals often disappear or are significantly attenuated.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Aromatic Carbons: The eight carbons of the indole ring typically resonate in the δ 110-140 ppm region. The carbon atom attached to the nitrogen (C-7a) and the other bridgehead carbon (C-3a) have distinct chemical shifts. Carbons C-4, C-5, C-6, and C-7 can be assigned using advanced techniques like HSQC and HMBC which correlate carbon signals to their attached protons.

-

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is the only sp³-hybridized carbon (aside from the solvent) and appears significantly upfield, typically around δ 57.5 ppm.

-

C-2 and C-3: The carbons of the pyrrole ring have characteristic shifts. C-2 is typically found around δ 124.5 ppm, while C-3, being substituted, is observed further downfield.

Data Presentation: NMR Spectral Data for Indole-3-methanol

Table 1: ¹H NMR Data for Indole-3-methanol in Methanol-d₄ (600 MHz) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.65 | d | H-4 |

| 7.34 | d | H-7 |

| 7.21 | s | H-2 |

| 7.10 | t | H-6 |

| 7.02 | t | H-5 |

| 4.79 | s | -CH₂- |

Table 2: ¹³C NMR Data for Indole-3-methanol in CDCl₃ (360 MHz) [2]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 136.2 | C-7a |

| 128.5 | C-3a |

| 124.5 | C-2 |

| 122.9 | C-4 |

| 121.8 | C-6 |

| 119.5 | C-5 |

| 112.2 | C-3 |

| 110.8 | C-7 |

| 57.5 | -CH₂- |

Trustworthiness: Self-Validating NMR Protocol

A robust NMR analysis protocol ensures data is accurate and reproducible.

Step-by-Step Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the Indole-3-methanol sample. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Methanol-d₄, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). For aqueous solvents, DSS or a similar standard is used.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 1024 or more). A sufficient spectral width must be used to encompass all carbon signals (e.g., 0-220 ppm).

-

2D NMR (for full validation): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation). These experiments validate the connectivity of the molecular structure.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard. Integrate the ¹H NMR signals to determine proton ratios.

Visualization: NMR Structural Assignments

Caption: Correlation of ¹H NMR chemical shifts to the molecular structure of Indole-3-methanol.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Expertise & Experience: Interpreting the IR Spectrum of Indole-3-methanol

The IR spectrum of Indole-3-methanol provides a clear fingerprint of its key functional groups.

-

O-H Stretch: A very prominent, strong, and broad absorption band is observed in the region of 3400-3200 cm⁻¹. This is characteristic of the O-H stretching vibration of an alcohol that is involved in intermolecular hydrogen bonding[3][4]. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments present in the solid or liquid sample.

-

N-H Stretch: A sharp to moderately broad peak is typically observed around 3410 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring[3][4]. This peak can sometimes be masked by or overlap with the broader O-H absorption.

-

Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) are indicative of C-H stretching vibrations where the carbon is sp²-hybridized, confirming the presence of the aromatic indole ring.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., ~2920 cm⁻¹) correspond to the C-H stretching vibrations of the sp³-hybridized methylene (-CH₂) group.

-

C=C Aromatic Ring Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole framework.

-

C-O Stretch: A strong absorption band in the fingerprint region, typically around 1010-1050 cm⁻¹, is characteristic of the C-O stretching vibration of a primary alcohol, providing definitive evidence for the hydroxymethyl group[3][4].

Data Presentation: Key IR Absorption Bands for Indole-3-methanol

Table 3: Experimental FT-IR Peak Assignments for Indole-3-methanol (KBr Pellet) [3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3410 | Strong, Sharp | N-H Stretching |

| ~3300 | Strong, Broad | O-H Stretching (H-bonded) |

| ~3055 | Medium | Aromatic C-H Stretching |

| ~2921 | Medium | Aliphatic C-H Stretching |

| ~1457 | Strong | Aromatic C=C Stretching |

| ~1095 | Strong | C-O Stretching |

| ~742 | Strong | C-H Out-of-plane Bending |

Trustworthiness: Self-Validating IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet (for solids): Mix ~1 mg of the finely ground Indole-3-methanol sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Press the mixture in a die under high pressure to form a transparent pellet.

-

Thin Film (for oils/low-melting solids): Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.

-

-

Background Spectrum: Place the sample holder (e.g., the empty KBr press or clean salt plates) in the spectrometer and run a background scan. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as the sample matrix.

-

Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands and assign them to the corresponding functional groups. The presence of all expected peaks (O-H, N-H, C-O, etc.) and the absence of unexpected peaks (e.g., a strong C=O peak around 1700 cm⁻¹) validates the structure.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Experience: Interpreting the Mass Spectrum of Indole-3-methanol

Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally sensitive molecules like Indole-3-methanol, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred.

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of Indole-3-methanol (C₉H₉NO) is 147.17 g/mol . In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 148. In EI-MS, the molecular ion peak, [M]⁺, would be at m/z 147. The presence of this peak is the primary confirmation of the compound's molecular formula.

-

Key Fragmentation Pathway: A hallmark of alcohols in mass spectrometry is the facile loss of a water molecule (H₂O, 18 Da). For Indole-3-methanol, this leads to a very stable, resonance-delocalized carbocation. This fragmentation is often so favorable that the [M-H₂O]⁺ peak at m/z 129 (or [M+H-H₂O]⁺ at m/z 130) is the most intense peak in the spectrum (the base peak)[1]. This observation is a powerful piece of evidence for the presence of the hydroxymethyl group.

-

Other Fragments: Another expected fragmentation is the cleavage of the C-C bond between the indole ring and the methanol group, leading to the loss of the CH₂OH radical (31 Da). This would result in a fragment at m/z 116. The indole ring itself can fragment, but the m/z 130 peak is the most diagnostic feature.

Data Presentation: Key Mass Spectrometry Data for Indole-3-methanol

Table 4: ESI-QTOF-MS Fragmentation Data for Indole-3-methanol [1]

| m/z (Observed) | Ion Formula | Assignment |

|---|---|---|

| 148.07 | [C₉H₁₀NO]⁺ | [M+H]⁺ |

| 130.06 | [C₉H₈N]⁺ | [M+H-H₂O]⁺ (Base Peak) |

Trustworthiness: Self-Validating Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with 0.1% formic acid for ESI+).

-

Instrument Calibration: Before analysis, calibrate the mass spectrometer using a known calibration standard across the desired mass range. This ensures high mass accuracy.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the protonated molecule [M+H]⁺.

-

MS¹ Scan: Acquire a full scan mass spectrum (MS¹) to identify the [M+H]⁺ ion. The accurate mass measurement from a high-resolution instrument (like TOF or Orbitrap) should match the theoretical exact mass of the protonated molecule, validating the elemental composition.

-

MS/MS Scan (Fragmentation): Select the [M+H]⁺ ion (m/z 148) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the resulting product ion spectrum (MS²).

-

Data Analysis: Analyze the MS² spectrum to identify the key fragment ions. The observation of the expected neutral loss (e.g., loss of 18.01 Da for H₂O) provides strong, self-validating evidence for the proposed structure.

Visualization: Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic structural elucidation of a target molecule.

Conclusion

The structural characterization of synthetic intermediates like indolylmethanols is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. As demonstrated with the comprehensive analysis of Indole-3-methanol, NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. By following rigorous, self-validating protocols, researchers can ensure the unambiguous identification of their target molecules, providing a solid and trustworthy foundation for subsequent studies in drug discovery and materials science.

References

- PubChem. Indole-3-Carbinol.

- Human Metabolome Database. Showing metabocard for Indole-3-carbinol (HMDB0005785). HMDB. [Link]

- Singh, V. K., et al. (2017).

- SpectraBase. Indole-3-carbinol - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. [Link]

- Singh, V. K., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.

Sources

A Comprehensive Technical Guide to the Solubility of Indole-4-Methanol for Researchers and Drug Development Professionals

Abstract

Indole-4-methanol is a key heterocyclic compound that serves as a versatile building block in the synthesis of a multitude of pharmacologically active agents. A thorough understanding of its solubility in various solvent systems is paramount for its effective utilization in medicinal chemistry, process development, and formulation science. This in-depth technical guide provides a detailed examination of the solubility characteristics of this compound. While quantitative public data is limited, this guide synthesizes the fundamental principles of solubility, the physicochemical properties of this compound, and established experimental methodologies to offer a robust framework for researchers. It includes a predicted qualitative solubility profile, a detailed experimental protocol for quantitative solubility determination, and an exploration of the molecular interactions that govern its dissolution.

Introduction: The Significance of this compound in Pharmaceutical Research

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] this compound, a key derivative, offers a reactive hydroxyl group on the indole nucleus, making it an invaluable intermediate for the synthesis of more complex molecules.[4] The success of any chemical synthesis or formulation process is fundamentally linked to the solubility of its components.[5] An understanding of this compound's solubility is therefore not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, and the bioavailability of final drug products.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound, enabling informed solvent selection and the design of robust experimental and manufacturing processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [4][6] |

| Molecular Weight | 147.17 g/mol | [4] |

| Melting Point | 67 °C | |

| Appearance | Solid | |

| Hydrogen Bond Donor Count | 2 (N-H and O-H) | Inferred from structure |

| Hydrogen Bond Acceptor Count | 1 (Oxygen atom) | Inferred from structure |

The structure of this compound, featuring both a hydrogen bond donating amine and hydroxyl group, alongside a hydrogen bond accepting hydroxyl group, predisposes it to complex interactions with various solvents.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and the molecule's structural features, a qualitative solubility profile can be predicted.[7] The presence of both polar (hydroxyl and amine groups) and non-polar (benzene ring) regions suggests a degree of solubility in a range of solvents.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The indole ring is hydrophobic, but the hydroxyl and N-H groups can form hydrogen bonds with water. The parent indole is soluble in hot water.[8] |

| Methanol | High | Methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the polar groups of this compound. The parent indole is highly soluble in methanol. | |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility. The parent indole is soluble in ethanol.[8] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many organic compounds. |

| Acetone | Moderate to High | Acetone's carbonyl group can act as a hydrogen bond acceptor, facilitating the dissolution of this compound. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or acetone, suggesting moderate solubility. | |

| Non-Polar | Toluene | Low | The aromatic nature of toluene can interact with the indole ring system via π-π stacking, but the significant polarity difference will likely limit solubility. |

| Dichloromethane (DCM) | Low to Moderate | DCM has some polarity and can interact with the non-polar aspects of the molecule, but it is not expected to be a strong solvent. | |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. |

Disclaimer: This table presents a qualitative prediction. For accurate quantitative data, experimental verification is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of labeled glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To further clarify the supernatant, centrifuge the vials at a moderate speed for 10-15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

The Molecular Basis of this compound Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The Role of Hydrogen Bonding

The presence of both N-H and O-H groups in this compound makes it a potent hydrogen bond donor. The oxygen atom also acts as a hydrogen bond acceptor. This dual capability is a primary driver of its solubility in polar protic solvents like methanol and ethanol.

Caption: Hydrogen bonding interactions between this compound and a polar protic solvent.

Polarity and Dispersion Forces

The overall polarity of this compound is significant due to the presence of the hydroxyl and amine functional groups. This polarity facilitates strong dipole-dipole interactions with polar aprotic solvents like DMSO and acetone. The indole ring system, being aromatic and electron-rich, can also engage in favorable π-π stacking interactions with aromatic solvents and dispersion forces with all solvents.

Hansen Solubility Parameters (HSP)

Caption: The Hansen distance equation for predicting solubility.

Conclusion

While a definitive, quantitative solubility table for this compound across a wide range of solvents is not publicly available, this technical guide provides a robust framework for understanding and determining this critical parameter. By leveraging the principles of molecular interactions, the known properties of the indole scaffold, and established experimental protocols, researchers can confidently approach solvent selection for the synthesis, purification, and formulation of this compound and its derivatives. The provided experimental workflow offers a clear path to generating the precise, quantitative data necessary for advancing pharmaceutical research and development.

References

- This compound, 97%, Thermo Scientific. Fisher Scientific. [Link]

- Hansen Solubility Parameters. [Link]

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. [Link]

- Computational Chemistry oriented Research of Novel Indole Compounds. Index Copernicus. [Link]

- Solubilities of Various Hydrocarbons in Methanol.

- Hansen solubility parameter. Wikipedia. [Link]

- Calculations of the electronic structure of substituted indoles and prediction of their oxid

- Enzymatic synthesis of novel water-soluble indigoid compounds.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

- HSP Basics. Practical Solubility Science - Prof Steven Abbott. [Link]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]

- Hansen Solubility Parameters (HSP). Practical Adhesion Science - Prof Steven Abbott. [Link]

- Indole. PubChem - NIH. [Link]

- Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four...

- Synthesis of Medicinally Important Indole Deriv

- Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

- Optical properties of 3-substituted indoles. RSC Publishing. [Link]

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- Reagents & Solvents: Solvents and Polarity. Department of Chemistry : University of Rochester. [Link]

- Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

- Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K.

- Solubility Properties of Methanol in Inorganic Solvents. NU Research Portal. [Link]

- Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. PubMed. [Link]

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 1074-85-7 [m.chemicalbook.com]

- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

A Comprehensive Technical Guide on the Potential Therapeutic Targets of Indole-4-methanol

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant biological activities. While its isomer, Indole-3-carbinol (I3C), has been the subject of extensive research, Indole-4-methanol (I4M) remains a comparatively unexplored molecule. Direct pharmacological data on I4M is scarce; however, its structural analogy to a vast class of bioactive indoles provides a strong rationale for investigating its therapeutic potential. This technical guide synthesizes the current understanding of well-characterized indole derivatives to extrapolate and propose the most probable therapeutic targets for I4M. We will navigate the potential mechanistic pathways in oncology, inflammation, and neuroprotection, providing a foundational roadmap for researchers and drug development professionals. This exploration is grounded in the established pharmacology of the indole scaffold, aiming to illuminate promising avenues for future research into this compound.

The Indole Scaffold: A Privileged Core in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prominent heterocyclic structure in numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets. This versatility is evidenced by its presence in FDA-approved drugs and a vast library of natural products with potent pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3]

This compound (I4M) is a specific isomer within this class. While its direct biological activity is not well-documented, its close structural relationship to Indole-3-carbinol (I3C), a well-studied phytochemical from cruciferous vegetables, suggests a high probability of shared or similar therapeutic targets.[4] This guide will therefore leverage the extensive body of research on I3C, its metabolic derivative 3,3'-diindolylmethane (DIM), and other indole alkaloids to construct a predictive framework for the therapeutic potential of I4M.

Potential Oncological Targets

Indole derivatives have demonstrated significant potential in oncology by modulating multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[5][6]

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in sensing environmental and endogenous signals.[7] Upon activation, AhR translocates to the nucleus and dimerizes with the ARNT protein, initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[7][8] Many indole derivatives, including I3C and microbial tryptophan metabolites, are known agonists of AhR.[8][9] This interaction can lead to both pro- and anti-carcinogenic effects depending on the cellular context. In some cancers, AhR activation by indoles has been shown to inhibit cell proliferation and induce apoptosis.[10][11] Given its indole core, I4M is a strong candidate for an AhR ligand, making this receptor a primary potential therapeutic target.

Caption: Hypothesized activation of the Aryl Hydrocarbon Receptor (AhR) pathway by this compound.

Regulation of Cell Cycle and Apoptosis

A hallmark of cancer is uncontrolled cell division. Indole derivatives, particularly I3C and DIM, have been shown to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[5][10] This is often achieved by down-regulating the expression and activity of cyclin-dependent kinases (CDKs) and up-regulating CDK inhibitors like p21 and p27.[4]

Furthermore, indoles are potent inducers of apoptosis (programmed cell death). The mechanisms are multifaceted and include:

-

Modulation of the p53 Pathway: Some indole derivatives can activate the tumor suppressor p53, leading to the transcription of pro-apoptotic genes.[6][12][13]

-

Regulation of Bcl-2 Family Proteins: Indoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[1][6]

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[5][14]

| Indole Derivative | Cancer Cell Line | Reported IC50 (µM) | Primary Mechanism | Reference |

| Evodiamine | HepG2 (Liver) | ~1.0 | G2/M Arrest, Apoptosis (p53/Bax up) | [6] |

| Flavopereirine | HCT116 (Colorectal) | 8.15 | Apoptosis (p53/p21 activation) | [6] |

| Indole-3-carbinol | PC-3 (Prostate) | Not specified | G1 Arrest | [15] |

| Synthetic Indolone | HCT116 (Colorectal) | 6.17 | p53-MDM2/MDMX Inhibition | [13] |

| Chaetoglobosin G | A549 (Lung) | Not specified | G2/M Arrest, Autophagy | [6] |

Table 1: Summary of the anti-proliferative activities of various indole derivatives against cancer cell lines.

Experimental Workflow: Assessing Anti-Cancer Activity

A standard workflow to evaluate the potential anti-cancer effects of I4M would involve a series of in-vitro assays.

Caption: General workflow for in-vitro evaluation of the anti-cancer effects of this compound.

Potential Anti-Inflammatory Targets

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Indole compounds have demonstrated significant anti-inflammatory properties, suggesting another promising therapeutic avenue for I4M.[3][16]

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (like LPS or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription. Numerous studies have shown that I3C and other indole derivatives can potently inhibit this pathway by preventing IκBα phosphorylation and degradation, thereby blocking NF-κB activation.[15][18][19] This is a highly probable target for I4M.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals into cellular responses, including inflammation.[20][21] Indole alkaloids have been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases like JNK and p38, which in turn reduces the expression of inflammatory mediators.[6][21]

Experimental Protocol: Western Blot for Inflammatory Markers

To validate the anti-inflammatory potential of I4M, a Western Blot analysis can be performed to measure its effect on key proteins in the NF-κB and related pathways.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression). Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[22]

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, COX-2, iNOS, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-